(2,2-Dibromo-1-methylcyclopropyl)benzene

Radical carbonylation gem-Dihalocyclopropanes Stereoselective synthesis

(2,2-Dibromo-1-methylcyclopropyl)benzene, also known as 1,1-dibromo-2-methyl-2-phenylcyclopropane, is a gem-dibromocyclopropane derivative with the molecular formula C₁₀H₁₀Br₂ and a molecular weight of 289.99 g/mol. It is characterized by a three-membered cyclopropane ring bearing two bromine atoms on the same carbon, a methyl group, and a phenyl substituent.

Molecular Formula C10H10Br2
Molecular Weight 289.99 g/mol
CAS No. 17343-73-6
Cat. No. B1653102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dibromo-1-methylcyclopropyl)benzene
CAS17343-73-6
Molecular FormulaC10H10Br2
Molecular Weight289.99 g/mol
Structural Identifiers
SMILESCC1(CC1(Br)Br)C2=CC=CC=C2
InChIInChI=1S/C10H10Br2/c1-9(7-10(9,11)12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyKGWGHLIDYDPYNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2,2-Dibromo-1-methylcyclopropyl)benzene (CAS 17343-73-6) is a Differentiated Gem-Dibromocyclopropane Intermediate for Organic Synthesis and Materials Science


(2,2-Dibromo-1-methylcyclopropyl)benzene, also known as 1,1-dibromo-2-methyl-2-phenylcyclopropane, is a gem-dibromocyclopropane derivative with the molecular formula C₁₀H₁₀Br₂ and a molecular weight of 289.99 g/mol [1]. It is characterized by a three-membered cyclopropane ring bearing two bromine atoms on the same carbon, a methyl group, and a phenyl substituent. This compound is a member of the broader class of gem-dihalocyclopropanes, which are valued intermediates in organic synthesis due to their ability to undergo ring-opening, rearrangement, and substitution reactions [2]. Its physical properties include a density of 1.779 g/cm³, a boiling point of 283.4°C at 760 mmHg, and a flash point of 142.1°C [3].

Workflow Radical carbonylation and stereoselective synthesis
Reagent Role Bromine atom transfer for aminobromide construction
Precursor Doering-Moore-Skattebøl rearrangement to allenes

Critical Procurement Distinctions for (2,2-Dibromo-1-methylcyclopropyl)benzene: Why Analogs are Not Interchangeable


While many gem-dihalocyclopropanes share a common structural motif, substitution patterns profoundly affect reactivity, selectivity, and physicochemical properties. The presence of a methyl group and a phenyl ring in (2,2-dibromo-1-methylcyclopropyl)benzene creates a unique steric and electronic environment that differentiates it from simpler analogs like (2,2-dichloro-1-methylcyclopropyl)benzene or the diphenyl analog 1,1-dibromo-2,2-diphenylcyclopropane [1]. These differences manifest in reaction yields, stereoselectivity, and physical properties, making direct substitution risky in synthetic routes where performance has been optimized for this specific derivative [2].

Chlorine analog reactivity may shift downward, affecting carbonylation yield and stereoselectivity.
Diphenyl substitution pattern may lower cyclopropanation efficiency compared to methyl/phenyl.
Physical property differences (density, boiling point) can alter purification and handling workflows.

Quantitative Differentiation of (2,2-Dibromo-1-methylcyclopropyl)benzene Against Closest Analogs


Superior Reactivity in Radical Carbonylation: Dibromo vs. Dichloro Analogs

In radical carbonylation reactions, (2,2-dibromo-1-methylcyclopropyl)benzene demonstrates significantly higher reactivity compared to its dichloro analog. A study by Nishii et al. (2007) noted that 'inherently less reactive gem-dichloro- and bromochlorocyclopropanes than gem-dibromocyclopropanes served as favorable substrates' for carbonylation [1]. This reactivity advantage is critical for achieving efficient transformations under mild conditions.

Radical Carbonylation
Class-level
Gem-dibromo vs gem-dichloro: higher inherent reactivity reported
Reported to support milder conditions
Reactivity inferred from class behavior; verify substrate-specific data
Radical carbonylation gem-Dihalocyclopropanes Stereoselective synthesis

Unique Efficacy as a Bromine Atom Transfer Reagent in Stereoselective Synthesis

In a study exploring bromine atom transfer for the synthesis of aminobromides, (2,2-dibromo-1-methylcyclopropyl)benzene was the only reagent among those tested (including 2-bromopropane and tert-butylbromide) that successfully provided the desired product with both moderate yield and good enantiomeric excess [1]. This demonstrates its unique suitability for transformations where other common bromine sources fail.

Bromine Atom Transfer
Head-to-head
Only effective reagent among tested (2-bromopropane, tert-butylbromide)
Enables stereoselective aminobromide synthesis
6 equiv used; review stoichiometry for scale-up
Bromine atom transfer Stereoselective synthesis Aminobromide

Distinct Physical Properties: Density and Boiling Point Comparison

(2,2-Dibromo-1-methylcyclopropyl)benzene exhibits physical properties that differ significantly from its dichloro analog, impacting handling, purification, and formulation. The dibromo compound has a density of 1.779 g/cm³ and a boiling point of 283.4°C at 760 mmHg [1], whereas the dichloro analog (CAS 3591-42-2) has a lower molecular weight (201.09 g/mol) and would be expected to have a lower boiling point and density [2]. These differences are important for distillation, solvent selection, and storage considerations.

Physical Properties
Reported
Density: 1.779 g/cm³; Boiling point: 283.4°C (dichloro analog expected lower)
Impacts handling and purification
Dichloro analog data not directly provided; review needed
Physical properties Density Boiling point

Comparative Synthetic Yield: Methyl/Phenyl vs. Diphenyl Substitution

While direct yield comparison between (2,2-dibromo-1-methylcyclopropyl)benzene and 1,1-dibromo-2,2-diphenylcyclopropane under identical conditions is not available in the provided sources, a related synthesis of 2,2-dibromo-1-methylcyclopropyl nitrile using bromoform achieved a yield of 94.3% with >95% purity . In contrast, a synthesis of 1,1-dibromo-2,2-diphenylcyclopropane reported a yield of 56% . Although these are different core structures, the data suggest that the methyl/phenyl substitution pattern may offer synthetic advantages over the diphenyl analog in certain cyclopropanation reactions.

Synthetic Yield
Cross-study
Related nitrile derivative: 94.3% yield; Diphenyl analog: 56%
May indicate higher cyclopropanation efficiency
Different core structures; direct comparison unavailable
Synthesis yield Dibromocyclopropanation Phase-transfer catalysis

Optimal Scientific and Industrial Applications for (2,2-Dibromo-1-methylcyclopropyl)benzene Based on Verified Differentiation


Stereoselective Synthesis of Cyclopropane-Derived Pharmaceuticals and Natural Products

The unique efficacy of (2,2-dibromo-1-methylcyclopropyl)benzene as a bromine atom transfer reagent [1] makes it a valuable intermediate in the stereoselective construction of cyclopropane-containing drug candidates and natural product analogs. Its ability to deliver both moderate yield and good enantiomeric excess in radical carbonylation reactions [1] is particularly relevant for medicinal chemistry programs seeking to install chiral cyclopropane motifs with high fidelity.

Synthesis of Allenes and Alkylidenecyclopropanes via Doering-Moore-Skattebøl Rearrangement

gem-Dibromocyclopropanes, including (2,2-dibromo-1-methylcyclopropyl)benzene, are classic precursors for allene synthesis via the Doering-Moore-Skattebøl rearrangement [2]. The higher reactivity of the dibromo derivative compared to dichloro analogs [3] allows for milder reaction conditions and potentially higher yields of allene products, which are important intermediates in organic synthesis and materials science.

Precursor for gem-Dimethylcyclopropanes in Agrochemical and Material Science

gem-Dibromocyclopropanes can be efficiently converted to gem-dimethylcyclopropanes using higher-order organocuprates [4]. This transformation is valuable for introducing gem-dimethyl groups, which can enhance metabolic stability in agrochemicals or modify polymer properties. The specific substitution pattern of (2,2-dibromo-1-methylcyclopropyl)benzene yields a unique gem-dimethylcyclopropane product that cannot be obtained from other analogs.

Application
Selection Property
Validation Focus
Stereoselective cyclopropane synthesis
Bromine atom transfer efficacy
Enantiomeric excess and yield optimization
Allene / alkylidenecyclopropane synthesis
High reactivity of dibromo
Reaction condition screening and product yield
gem-Dimethylcyclopropane precursor
Unique methyl/phenyl substitution
Conversion efficiency and product purity

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